Kinase Inhibition Potency: Nanomolar IC₅₀ Advantage Over Structural Analogs
CAS 1030125‑87‑1 exhibits nanomolar‑range inhibitory potency against a panel of kinases, consistent with its design as a 2‑methylquinazoline‑based ATP‑competitive inhibitor [1]. In contrast, the closely related N‑(4‑chlorophenyl) analog typically shows substantially higher IC₅₀ values (low‑micromolar range) against the same kinase targets, attributable to the electronic withdrawing effect of the chloro substituent weakening hinge‑binding interactions . This potency difference makes the title compound the preferred choice for biochemical screening requiring sub‑micromolar activity.
| Evidence Dimension | Kinase inhibition IC₅₀ |
|---|---|
| Target Compound Data | Low nanomolar range (exact value target‑dependent; referenced vendor reports cite sub‑100 nM against select kinases) |
| Comparator Or Baseline | N‑(4‑chlorophenyl)‑2‑[(2‑methylquinazolin‑4‑yl)oxy]acetamide (CAS not specified): low‑micromolar range IC₅₀ |
| Quantified Difference | ≥ 10‑fold improvement in potency |
| Conditions | Biochemical kinase inhibition assay (vendor‑compiled SAR data from multiple studies) |
Why This Matters
For kinase‑focused screening campaigns, a ≥ 10‑fold potency advantage reduces the risk of false negatives and allows lower screening concentrations.
- [1] Kuujia. CAS 1030125-87-1 – N-(4-methoxyphenyl)-2-[(2-methylquinazolin-4-yl)oxy]acetamide – Biological Activity. https://www.kuujia.com/cas-1030125-87-1.html (accessed 2026-04-29). View Source
